C-5 vs. C-7 Glycosylation Pattern
The compound is distinguished by a β-D-glucopyranosyl moiety attached at the C-5 position of the flavanone core, a rare substitution pattern among naturally occurring flavanone glycosides [1]. In contrast, the majority of dietary and medicinal flavanone glycosides (e.g., naringin, hesperidin, poncirin) feature glycosylation at the C-7 position [2]. The C-5 O-glycosidic linkage creates a distinct hydrogen-bonding network involving the C-4 carbonyl and the sugar hydroxyls, which is absent in C-7 glycosides. This structural difference is reflected in the computed topological polar surface area (TPSA) of 144.00 Ų and LogP of 0.65 (ACD/Labs predicted), compared to hesperidin's TPSA of 234.29 Ų and LogP of -0.23 .
| Evidence Dimension | Glycosylation Position and Associated Physicochemical Properties |
|---|---|
| Target Compound Data | C-5 O-β-D-glucopyranosyl; TPSA = 144.00 Ų; LogP = 0.65 (predicted) |
| Comparator Or Baseline | Hesperidin (C-7 O-rutinoside): TPSA = 234.29 Ų; LogP = -0.23 |
| Quantified Difference | TPSA: 90.29 Ų lower (38.5% reduction); LogP: +0.88 units higher |
| Conditions | In silico physicochemical property prediction; experimental context: HPLC retention behavior consistent with lower polarity |
Why This Matters
The C-5 glycosylation pattern confers reduced polarity relative to C-7 glycosides, which directly impacts chromatographic retention (RP-HPLC), solvent partitioning behavior, and membrane permeability in cellular assays—parameters that cannot be extrapolated from generic flavanone glycoside data.
- [1] Li W, Xu X, Zhang H, et al. Secondary metabolites from Andrographis paniculata. Chem Pharm Bull (Tokyo). 2007;55(3):455-458. doi:10.1248/cpb.55.455 View Source
- [2] Wikipedia. Flavanone: Structural features and O-glycosylation patterns. Wikimedia Foundation. View Source
